2-Benzyloxy-nicotinic acid
Overview
Description
2-Benzyloxy-nicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyloxy group.
Mechanism of Action
Target of Action
2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Niacin and its derivatives, including this compound, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .
Pharmacokinetics
It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of this compound are limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of this compound in animal models are currently lacking .
Metabolic Pathways
This compound is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-nicotinic acid typically involves the reaction of nicotinic acid with benzyl alcohol in the presence of a suitable catalystThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the nicotinic acid can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-nicotinic acid derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Methoxy-nicotinic acid
- 2-Ethoxy-nicotinic acid
- 2-Phenoxy-nicotinic acid
Comparison: 2-Benzyloxy-nicotinic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-phenylmethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQFOUBLCEFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354046 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-18-8 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.